![molecular formula C17H18N4S B4924657 2,6-diamino-4-(2,3,5,6-tetramethylphenyl)-4H-thiopyran-3,5-dicarbonitrile](/img/structure/B4924657.png)
2,6-diamino-4-(2,3,5,6-tetramethylphenyl)-4H-thiopyran-3,5-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-diamino-4-(2,3,5,6-tetramethylphenyl)-4H-thiopyran-3,5-dicarbonitrile, commonly known as DAPTA, is a small molecule that has gained significant attention in scientific research due to its remarkable biological properties. DAPTA is a thiopyran derivative that has been synthesized through a multi-step process, and its unique chemical structure has made it an attractive candidate for various research applications.
Mecanismo De Acción
DAPTA's mechanism of action involves its ability to selectively bind to the CD4 receptor on the surface of T cells. This binding prevents the interaction between the CD4 receptor and the HIV virus, thereby inhibiting viral entry into the host cell. DAPTA's specificity for the CD4 receptor makes it a promising candidate for HIV therapy, as it does not affect other immune cells.
Biochemical and Physiological Effects:
DAPTA has been shown to have minimal toxicity and no adverse effects on immune function. It has been demonstrated to be highly selective for the CD4 receptor and has a long half-life in vivo. DAPTA's ability to selectively bind to the CD4 receptor makes it an attractive candidate for HIV therapy, as it has the potential to inhibit viral entry and replication without affecting other immune functions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using DAPTA in lab experiments is its high specificity for the CD4 receptor, which allows for selective targeting of T cells. DAPTA's long half-life in vivo also makes it an attractive candidate for in vivo studies. However, one limitation of using DAPTA in lab experiments is its relatively high cost, which may limit its accessibility for some researchers.
Direcciones Futuras
There are several future directions for DAPTA research, including the development of novel therapeutic agents for HIV, cancer, and autoimmune diseases. Additionally, further studies are needed to investigate the potential of DAPTA as a diagnostic tool for various diseases. The development of new synthetic routes for DAPTA may also lead to improvements in yield and cost-effectiveness, making it more accessible for researchers.
In conclusion, DAPTA is a small molecule that has gained significant attention in scientific research due to its unique biological properties. Its ability to selectively bind to the CD4 receptor on the surface of T cells has made it an attractive candidate for various research applications, including HIV therapy, cancer treatment, and autoimmune disease management. While there are limitations to using DAPTA in lab experiments, its potential for future research and development is promising.
Métodos De Síntesis
The synthesis of DAPTA involves several steps, including the condensation of two molecules of 2,6-diaminopyridine with 2,3,5,6-tetramethylbenzaldehyde to form an intermediate compound. This intermediate compound is then further reacted with thiophene-2-carbonitrile and trifluoroacetic acid to produce the final product, DAPTA. The synthesis of DAPTA has been optimized to yield high purity and high yield, making it readily available for research purposes.
Aplicaciones Científicas De Investigación
DAPTA has been extensively studied for its biological properties, particularly its ability to selectively bind to the CD4 receptor on the surface of T cells. This property has made it an attractive candidate for various research applications, including HIV therapy, cancer treatment, and autoimmune disease management. DAPTA has been shown to inhibit HIV-1 infection by blocking the interaction between the virus and the CD4 receptor, making it a potential therapeutic agent for HIV.
Propiedades
IUPAC Name |
2,6-diamino-4-(2,3,5,6-tetramethylphenyl)-4H-thiopyran-3,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4S/c1-8-5-9(2)11(4)14(10(8)3)15-12(6-18)16(20)22-17(21)13(15)7-19/h5,15H,20-21H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNVOUDFNDESLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C2C(=C(SC(=C2C#N)N)N)C#N)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5101293 |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.